molecular formula C16H15FN4O3 B4033001 2-[(4-fluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide

2-[(4-fluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide

Cat. No.: B4033001
M. Wt: 330.31 g/mol
InChI Key: DKZUJHSJVJVPIU-UHFFFAOYSA-N
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Description

2-[(4-fluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15FN4O3 and its molecular weight is 330.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.11281852 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

Compounds with similar structural motifs, such as fluorinated pyrazoles and pyrazole derivatives, are of significant interest as building blocks in medicinal chemistry. For instance, the development of synthetic strategies for new 3-amino-4-fluoropyrazoles highlights the importance of fluorinated compounds in drug discovery and development. These compounds allow for further functionalization, indicating their versatility and utility in creating a variety of biologically active molecules (Surmont et al., 2011).

Potential in Biological Activity Studies

Research on pyrazole derivatives has demonstrated their potential in various biological applications, including anticancer and antimicrobial activities. For example, novel N-arylpyrazole-containing enaminones have been synthesized and tested for their antitumor and antimicrobial activities, illustrating the potential of pyrazole derivatives in therapeutic applications (Riyadh, 2011).

Role in Synthesis of Fluorescent Dyes

Furthermore, the use of related compounds in the synthesis of fluorescent dyes signifies the role of such chemicals in creating functional materials. N-Ethoxycarbonylpyrene- and perylene thioamides have been utilized as building blocks in the synthesis of fluorescent dyes, displaying a range of fluorescence properties. These findings underscore the utility of pyrazole derivatives in the development of new materials for sensing and imaging applications (Witalewska et al., 2019).

Properties

IUPAC Name

2-[(4-fluorophenoxy)methyl]-N-[(1-methylpyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O3/c1-21-8-11(7-19-21)6-18-16(22)14-9-24-15(20-14)10-23-13-4-2-12(17)3-5-13/h2-5,7-9H,6,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZUJHSJVJVPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=COC(=N2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-fluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide
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2-[(4-fluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide
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2-[(4-fluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide
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2-[(4-fluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide
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2-[(4-fluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide
Reactant of Route 6
2-[(4-fluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.